molecular formula C21H15BrClN3O B11135485 4-bromo-N-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide

4-bromo-N-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide

Cat. No.: B11135485
M. Wt: 440.7 g/mol
InChI Key: UPWVBVXCVJEOFG-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide is a complex organic compound with a molecular formula of C20H14BrClN3O This compound is characterized by the presence of a bromine atom, a chlorophenyl group, and a methylimidazo[1,2-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-bromoaniline with 4-chlorobenzoyl chloride to form an intermediate, which is then reacted with 7-methylimidazo[1,2-a]pyridine-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

4-bromo-N-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and tuberculosis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide is unique due to the presence of the imidazo[1,2-a]pyridine moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in scientific research .

Properties

Molecular Formula

C21H15BrClN3O

Molecular Weight

440.7 g/mol

IUPAC Name

4-bromo-N-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide

InChI

InChI=1S/C21H15BrClN3O/c1-13-10-11-26-18(12-13)24-19(14-4-8-17(23)9-5-14)20(26)25-21(27)15-2-6-16(22)7-3-15/h2-12H,1H3,(H,25,27)

InChI Key

UPWVBVXCVJEOFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl

Origin of Product

United States

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